C.I. Pigment Violet 39
Description
C.I. Pigment Violet 39 is a synthetic organic pigment primarily used in industrial applications such as inks, plastics, and coatings. Both pigments share a similar specific surface area (~90 m²/g), but PV39 is noted for superior solvent and acid resistance despite lower color intensity compared to PV27 .
Properties
CAS No. |
64070-98-0 |
|---|---|
Molecular Formula |
C125H150MoN15O8P |
Molecular Weight |
2117.5 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;dioxido(dioxo)molybdenum;phosphate |
InChI |
InChI=1S/5C25H30N3.Mo.H3O4P.4O/c5*1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;1-5(2,3)4;;;;/h5*7-18H,1-6H3;;(H3,1,2,3,4);;;;/q5*+1;;;;;2*-1/p-3 |
InChI Key |
PLKLEWIMLZOGBI-UHFFFAOYSA-K |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[O-]P(=O)([O-])[O-].[O-][Mo](=O)(=O)[O-] |
Other CAS No. |
64070-98-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Steps:
-
Initial Condensation :
Chloranil reacts with two moles of 3-amino-9-ethylcarbazole in an organic solvent (e.g., o-dichlorobenzene) under anhydrous conditions to form 2,5-di(9-ethylcarbazol-3-yl-amino)-3,6-dichlorobenzoquinone . -
Ring Closure :
The intermediate undergoes oxidative cyclization to yield PV23. Sodium acetate is used as an acid scavenger, and oxidizing agents (e.g., excess chloranil, ferric compounds) accelerate the reaction .
Key Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | o-Dichlorobenzene | |
| Reaction Temperature | 130–150°C | |
| Yield | 85–89% (optimized) | |
| Water Content Tolerance | 0.1–4% (improves yield consistency) |
Reaction Mechanisms for C.I. Pigment Violet 29
C.I. Pigment Violet 29 (PV29) is a perylene derivative synthesized through high-temperature condensation reactions. While explicit reaction details for PV29 are not fully disclosed in public literature, EPA evaluations provide insights into its industrial production :
Critical Reaction Notes:
-
Raw Materials : Derived from perylene tetracarboxylic dianhydride.
-
Process : Involves coupling reactions under alkaline or acidic conditions, followed by thermal treatment to achieve crystalline stability .
-
Particle Size Control : Post-synthesis milling ensures particle diameters of 0.014–0.070 µm , critical for pigment performance .
Hazard Mitigation:
-
Lung Overload Risk : Due to fine particulate nature, PV29’s inhalation toxicity was modeled using carbon black as an analog .
-
Environmental Release : Limited solubility () minimizes aquatic toxicity .
Comparative Analysis of Violet Pigments
Research Gaps and Recommendations
-
PV39 Data Deficiency : No peer-reviewed studies or patents explicitly mention "C.I. Pigment Violet 39." Cross-referencing with CAS registries suggests potential nomenclature errors or regional naming variations.
-
Proposed Alternatives : Investigate structurally similar pigments (e.g., PV23, PV29) for analogous reaction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 C.I. Pigment Violet 27 (PV27)
- Key Similarities :
- Key Differences: Color Strength: PV27 exhibits higher color intensity but lower economic efficiency compared to PV39 . Durability:
- PV27 has poor alcohol stability (rating: 1/5) and moderate acid resistance (rating: 3/5), whereas PV39 is inferred to have better acid stability .
- PV27 shows bleeding in solvent-based systems and is unsuitable for acidic environments .
2.2 C.I. Pigment Violet 23 (PV23)
- Properties :
- Comparison with PV39: No direct data on PV39’s thermal stability or solubility, but PV23’s high melting point suggests suitability for high-temperature processes.
2.3 C.I. Pigment Violet 37 (PV37)
- Morphology : Rod-like particles (length: 0.5–30 µm; width: 0.05–1 µm), optimized for coloring high molecular weight materials .
Research Findings and Limitations
- PV27 vs. PV39 : PV27’s cost-effectiveness and color strength make it popular in printing inks, but its solvent instability restricts use in formulations requiring prolonged chemical exposure. PV39’s inferred durability positions it as a niche alternative for harsh environments .
- Gaps in Data :
- PV39’s molecular formula, CAS number, and ecotoxicological data are absent in the evidence.
- PV23 and PV37 lack comparative metrics (e.g., lightfastness, weatherability) relative to PV39.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
